Hesperetin 5-O-glucoside
Description
Classification and Structural Context within Flavonoid Glycosides
Flavonoids are characterized by a basic 15-carbon skeleton (C6-C3-C6) consisting of two benzene (B151609) rings linked by a three-carbon pyran ring. mdpi.com They are further categorized into various subclasses based on structural differences in the C ring. core.ac.uk Hesperetin (B1673127) 5-O-glucoside belongs to the flavanone (B1672756) subclass of flavonoids. nih.gov
The defining feature of Hesperetin 5-O-glucoside is the presence of a glucose molecule attached via an O-glycosidic bond at the 5-position of the hesperetin aglycone. nih.govnih.gov This specific glycosylation pattern is crucial in differentiating it from other hesperetin glycosides, such as hesperidin (B1673128) (hesperetin-7-rutinoside) and neohesperidin. core.ac.uknih.gov
Table 1: Structural and Chemical Properties of this compound
| Property | Value |
| Chemical Formula | C22H24O11 |
| Molecular Weight | 464.40 g/mol biosynth.com |
| IUPAC Name | (2S)-7-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one nih.gov |
| CAS Number | 69651-80-5 nih.gov |
| Melting Point | 257 °C biosynth.com |
Significance of Glycosylation Patterns in Flavonoid Bioactivity
Glycosylation, the enzymatic process of attaching a sugar moiety to a molecule, plays a pivotal role in modulating the physicochemical and biological properties of flavonoids. researchgate.netcas.cz This modification can significantly impact a flavonoid's solubility, stability, and bioavailability. ijper.orgsci-hub.se
The position and type of sugar attached to the flavonoid aglycone are critical determinants of its biological activity. mdpi.comcas.cz For instance, O-glycosylation can either enhance or reduce the bioactivity of a flavonoid depending on the specific compound and the biological effect being studied. tandfonline.com In some cases, glycosylation increases the water solubility of flavonoids, which can improve their absorption and distribution in biological systems. researchgate.netijper.org
In the context of hesperetin derivatives, the location of the sugar moiety is paramount. Research has shown that the presence of a single glucose molecule at the C-5 position, as seen in this compound, is crucial for certain biological activities, such as the inhibition of the protein tyrosine phosphatase 1B (PTP1B) enzyme. nih.govmdpi.com This highlights the structure-activity relationship, where even minor changes in glycosylation can lead to significant differences in biological function. nih.gov
Research Trajectory and Current Academic Interest in this compound
Initially identified as a metabolite in fruits like peaches and longan, this compound has garnered increasing research interest. nih.govchemicalbook.com Early studies focused on its isolation and characterization. More recent research has delved into its potential biological effects, driven by the broader understanding of flavonoid bioactivity.
Current academic interest in this compound is centered on its potential role in various biological processes. Studies have investigated its antioxidant properties, noting its ability to scavenge free radicals. biosynth.commdpi.com A significant area of recent investigation is its potential as an inhibitor of enzymes like PTP1B, which is relevant in the context of metabolic diseases. nih.govresearchgate.net Molecular docking studies have suggested a high binding affinity of this compound to the allosteric site of PTP1B. nih.govmdpi.com
Table 2: Selected Research Findings on this compound
| Research Area | Key Finding | Reference |
| Enzyme Inhibition | Significantly inhibited protein tyrosine phosphatase 1B (PTP1B) with an IC50 value of 37.14 ± 0.07 µM. | nih.govresearchgate.net |
| Antioxidant Activity | Exhibits antioxidant properties by scavenging free radicals. | biosynth.commdpi.com |
| Hypocholesterolemic Effect | Has been reported to have a hypocholesterolemic effect. | targetmol.com |
| Occurrence | Found in Prunus persica (peach), Prunus davidiana, and longan fruit. | nih.govchemicalbook.com |
The ongoing research into this compound underscores its potential as a valuable compound for further scientific exploration, particularly in understanding the nuanced effects of glycosylation on flavonoid bioactivity. ontosight.aibiosynth.com
Structure
2D Structure
Properties
IUPAC Name |
7-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24O11/c1-30-13-3-2-9(4-11(13)25)14-7-12(26)18-15(31-14)5-10(24)6-16(18)32-22-21(29)20(28)19(27)17(8-23)33-22/h2-6,14,17,19-25,27-29H,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSLBWGKNSBMTJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC(=O)C3=C(O2)C=C(C=C3OC4C(C(C(C(O4)CO)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Hesperetin 5-O-glucoside | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037535 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
69651-80-5 | |
| Record name | Hesperetin 5-O-glucoside | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037535 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
257 - 258 °C | |
| Record name | Hesperetin 5-O-glucoside | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037535 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Natural Occurrence and Distribution of Hesperetin 5 O Glucoside
Identification in Plant Species and Specific Plant Tissues
Hesperetin (B1673127) 5-O-glucoside has been identified in a select number of plant species, primarily within the Prunus genus. Scientific literature confirms its presence in Prunus persica, commonly known as the peach, and Prunus davidiana, or the David peach. nih.gov Additionally, there are reports of its existence in the herbs of Prunus simonii, the Simon plum.
Research has pinpointed the specific tissues where this compound can be found. In Prunus davidiana, Hesperetin 5-O-glucoside has been isolated from the stems, suggesting a structural or protective role within this part of the plant. While its presence in Prunus persica is documented, detailed studies specifying its localization in the fruit, leaves, or other tissues are not extensively available. For Prunus simonii, the reference to its occurrence in the "herbs" suggests a distribution in the herbaceous, or non-woody, parts of the plant.
It is important to distinguish this compound from its more widely studied isomer, hesperetin-7-O-glucoside, and its rutinoside derivative, hesperidin (B1673128), which are prominently found in citrus fruits. The positioning of the glucose molecule at the 5-hydroxyl group of the hesperetin aglycone defines the unique identity and likely the distinct biochemical properties of this compound.
Comparative Analysis of this compound Abundance Across Botanical Sources
A precise quantitative comparison of this compound abundance across different botanical sources is challenging due to a lack of extensive comparative studies. The existing research has primarily focused on the identification and isolation of the compound rather than quantifying its concentration in various plant tissues.
However, based on the available qualitative data, we can infer a differential distribution. The isolation of this compound from the stems of Prunus davidiana suggests that this tissue may be a relatively concentrated source of the compound. Its detection in Prunus persica and the herbs of Prunus simonii confirms its presence, but the relative abundance in comparison to Prunus davidiana stems remains to be elucidated.
To illustrate the known distribution, the following interactive data table summarizes the presence of this compound in different plant sources and tissues.
| Plant Species | Common Name | Plant Tissue(s) | Abundance Data |
| Prunus persica | Peach | Not specified in detail | Detected |
| Prunus davidiana | David Peach | Stems | Isolated |
| Prunus simonii | Simon Plum | Herbs | Reported |
This table is based on available scientific literature and highlights the need for further quantitative research to determine the precise concentrations of this compound in these and other potential plant sources.
Ecological and Biochemical Significance of this compound in Plants
The specific ecological and biochemical roles of this compound in plants have not been extensively studied. However, by examining the well-established functions of flavonoids in general, and hesperetin derivatives in particular, we can infer its likely significance.
Ecological Significance:
Flavonoids are known to play a crucial role in the interaction of plants with their environment. The presence of this compound in the stems of Prunus davidiana could suggest a role in defense against herbivores and pathogens. Phenolic compounds often act as feeding deterrents or antimicrobial agents. Furthermore, flavonoids are involved in protecting the plant from abiotic stresses such as UV radiation and oxidative damage. Hesperetin and its glycosides are recognized for their antioxidant properties, which are vital for mitigating cellular damage caused by reactive oxygen species.
Biochemical Significance:
From a biochemical standpoint, the glycosylation of hesperetin to form this compound has significant implications. The addition of a glucose molecule generally increases the water solubility of the flavonoid aglycone, which can affect its transport, storage, and bioavailability within the plant cells. This modification can also influence the compound's chemical stability and reactivity.
Biosynthesis and Biotransformation Pathways of Hesperetin 5 O Glucoside
Endogenous Biosynthesis in Plants
The creation of Hesperetin (B1673127) 5-O-glucoside within plant cells is a multi-step process involving a series of enzymatic reactions and precise regulatory mechanisms.
Precursor Pathways and Enzymatic Steps Leading to Hesperetin Aglycone
The journey to Hesperetin 5-O-glucoside begins with the biosynthesis of its aglycone, hesperetin. This process is a branch of the broader phenylpropanoid pathway. The initial steps involve the conversion of the amino acid L-tyrosine to p-coumaric acid, which is then activated with coenzyme A to form 4-coumaroyl-CoA. nih.gov This molecule serves as a crucial precursor.
The key enzymatic steps in the formation of the hesperetin aglycone are:
Chalcone (B49325) Synthase (CHS): This enzyme catalyzes the condensation of three molecules of malonyl-CoA with one molecule of 4-coumaroyl-CoA to produce naringenin (B18129) chalcone. nih.govresearchgate.net
Chalcone Isomerase (CHI): Naringenin chalcone is then cyclized by CHI to form the flavanone (B1672756) naringenin. nih.govresearchgate.net
Flavonoid 3'-hydroxylase (F3'H) and Flavonoid 4'-O-methyltransferase (F4'OMT): Naringenin can be converted to hesperetin through two primary routes. In one route, F3'H hydroxylates naringenin to produce eriodictyol (B191197), which is then methylated by F4'OMT to yield hesperetin. acs.org Alternatively, naringenin can first be methylated to produce isosakuranetin, which is then hydroxylated to form hesperetin. oup.com
| Enzyme | Function in Hesperetin Biosynthesis |
| Tyrosine Ammonia Lyase (TAL) | Converts L-tyrosine to p-coumaric acid. nih.gov |
| 4-Coumaroyl-CoA Ligase (4CL) | Activates p-coumaric acid to 4-coumaroyl-CoA. nih.govresearchgate.net |
| Chalcone Synthase (CHS) | Condenses 4-coumaroyl-CoA and malonyl-CoA to form naringenin chalcone. nih.govresearchgate.net |
| Chalcone Isomerase (CHI) | Cyclizes naringenin chalcone to naringenin. nih.govresearchgate.net |
| Flavonoid 3'-hydroxylase (F3'H) | Hydroxylates naringenin to eriodictyol. acs.org |
| Flavonoid 4'-O-methyltransferase (F4'OMT) | Methylates eriodictyol to hesperetin. researchgate.netacs.org |
Specific Glycosyltransferases and Glycosylation Mechanisms at the C-5 Position
Once the hesperetin aglycone is formed, the final step in the biosynthesis of this compound is the attachment of a glucose molecule at the C-5 position. This crucial step is catalyzed by a specific group of enzymes known as glycosyltransferases (GTs).
While much of the research has focused on glycosylation at the C-7 position to form compounds like hesperetin-7-O-glucoside, the formation of this compound involves a distinct enzymatic activity. oup.comresearchgate.net Research indicates that the position of the sugar moiety significantly influences the compound's properties. mdpi.com For instance, cultured cells of Xanthomonas campestris have been shown to glucosylate hesperetin at the 3'-, 5-, and 7-O-positions. researchgate.netmdpi.comnih.gov The ability to inhibit certain enzymes, like protein tyrosine phosphatase 1B (PTP1B), is markedly dependent on the presence of a sugar at the C-5 position. mdpi.com
Genetic and Transcriptomic Regulation of this compound Biosynthesis
The biosynthesis of this compound is tightly controlled at the genetic and transcriptomic levels. The expression of the genes encoding the biosynthetic enzymes is a key regulatory point.
Transcriptome analysis in various plants has shed light on this regulation. For example, in oil palm, joint analysis of the transcriptome and metabolome has shown a correlation between the expression of certain genes and the accumulation of flavonoid compounds, including hesperetin-7-O-glucoside. frontiersin.org Similarly, studies in Hibiscus manihot have identified high concentrations of hesperetin derivatives, with this compound being uniquely present in the flowers, suggesting tissue-specific gene expression. frontiersin.org
Recent research in engineered microorganisms has also highlighted the importance of gene expression levels. For instance, a transcriptomics study in Streptomyces albidoflavus identified a key gene (hppD) that, when knocked out, led to an increase in the production of naringenin, a precursor to hesperetin. nih.govnih.govresearchgate.net This demonstrates how manipulating the expression of related metabolic pathway genes can enhance the biosynthesis of desired flavonoids.
Exogenous Biotransformation and Metabolism
Outside of the plant, this compound and related compounds can be transformed by microbial enzymes, a process with significant implications for their bioavailability.
Microbial Transformation and Enzymatic Hydrolysis of Related Glycosides (e.g., Hesperidin) to Hesperetin Glycosides
Hesperidin (B1673128), a major flavonoid in citrus, is a rutinoside of hesperetin, meaning it has a rhamnose and a glucose unit attached. nih.gov This complex sugar moiety is typically cleaved by microbial enzymes in the gut. researchgate.net Microorganisms produce enzymes that can hydrolyze hesperidin to produce hesperetin and its monoglucosides. nih.govacs.org This biotransformation is a critical step as the aglycone, hesperetin, is considered more bioactive. researchgate.net
Various microorganisms, including those from the genera Aspergillus, Pichia, and Streptomyces, have been shown to be capable of this transformation. nih.gov
Role of Glycosyl Hydrolases (e.g., α-L-rhamnosidase, β-D-glucosidase) in Producing Hesperetin Monoglucosides
The enzymatic breakdown of hesperidin into hesperetin monoglucosides is carried out by specific glycosyl hydrolases.
α-L-rhamnosidase: This enzyme specifically cleaves the terminal α-L-rhamnose from hesperidin, yielding hesperetin-7-O-glucoside. researchgate.netijcmas.comsiftdesk.org This process is of industrial interest for producing this specific monoglucoside. researchgate.net Fungi like Aspergillus niger and Fusarium poae are known producers of this enzyme. ijcmas.comrsc.org
β-D-glucosidase: This enzyme is responsible for hydrolyzing the β-D-glucosidic bond. In the context of hesperidin metabolism, it can act on hesperetin-7-O-glucoside (produced by α-L-rhamnosidase) to release the hesperetin aglycone. ekosfop.or.kr Some microbial systems, like those from Aspergillus niger, possess both α-L-rhamnosidase and β-D-glucosidase activities, allowing for the complete hydrolysis of hesperidin to hesperetin in a single pot. rsc.org The deglycosylation process mediated by β-glucosidase is considered crucial for the absorption and metabolism of flavonoid glycosides. ekosfop.or.kr
| Enzyme | Substrate | Product(s) |
| α-L-rhamnosidase | Hesperidin | Hesperetin-7-O-glucoside + L-rhamnose ijcmas.com |
| β-D-glucosidase | Hesperetin-7-O-glucoside | Hesperetin + D-glucose ekosfop.or.kr |
| Hesperidinase (contains both activities) | Hesperidin | Hesperetin + L-rhamnose + D-glucose researchgate.net |
Microbial Species Involved in Hesperidin/Hesperetin Glycoside Transformation
The transformation of hesperetin glycosides, particularly the widely studied hesperidin (hesperetin-7-O-rutinoside), into various metabolites is significantly mediated by microbial enzymes. These biotransformation processes are crucial for the bioavailability and subsequent physiological activity of the aglycone, hesperetin.
One study has specifically identified a bacterium capable of producing this compound. The glycosylation of hesperetin at its 3'-, 5-, and 7-O- positions has been successfully achieved using the bacterium Xanthomonas campestris nih.gov.
More broadly, the microbial transformation of the related compound hesperidin involves the cleavage of its sugar moieties. This process is carried out by a range of microorganisms possessing specific enzymes like α-L-rhamnosidases and β-D-glucosidases google.com. Research has identified several microbial species involved in the hydrolysis of hesperidin to its aglycone, hesperetin. These findings provide insight into the types of microorganisms that could potentially metabolize other hesperetin glycosides. nih.govacs.org
Table 1: Microbial Species Involved in Hesperetin Glycoside Transformation
| Microbial Kingdom | Genus/Species | Transformation Observed | Source(s) |
|---|---|---|---|
| Bacteria | Xanthomonas campestris | Glucosylation of hesperetin to produce this compound | nih.gov |
| Bacillus subtilis var. clausii | Transformation of hesperidin | nih.govacs.org | |
| Streptococcus thermophilus | Transformation of hesperidin | nih.govacs.org | |
| Lactobacillus species | Metabolism of hesperidin, increasing Lactobacillus proportion | mdpi.com | |
| Bifidobacterium species | Enhanced by hesperetin-7-O-glucoside | nih.gov | |
| Fungi (Molds) | Aspergillus species | Transformation of hesperidin | nih.govacs.org |
| Cunninghamella species | Transformation of hesperidin | nih.gov | |
| Rhizopus stolonifer | Transformation of hesperidin | nih.govacs.org | |
| Gliocladium roseum | Transformation of hesperidin | nih.gov | |
| Paecilomyces variotii | Transformation of hesperidin | nih.gov | |
| Alternaria alternata | Transformation of hesperidin | nih.govacs.org | |
| Fusarium solani | Transformation of hesperidin | nih.govacs.org | |
| Penicillium claviforme | Transformation of hesperidin | nih.govacs.org | |
| Fungi (Yeasts) | Pichia kluyverii | Transformation of hesperidin | nih.gov |
| Sporobolomyces pararoseus | Transformation of hesperidin | nih.govacs.org |
Metabolic Fate in Biological Systems (In Vitro and Animal Models)
While direct studies on the metabolic fate of this compound are not extensively available, the metabolic pathway can be inferred from research on its aglycone, hesperetin, and the closely related hesperetin-7-O-glucoside. Upon oral ingestion, it is hypothesized that this compound would first undergo enzymatic hydrolysis in the intestine to release its aglycone, hesperetin. The subsequent fate of hesperetin is well-documented.
Enzymatic Cleavage and Conjugation to Glucuronides and Sulfates
Once hesperetin is liberated from its glycoside form, it undergoes extensive phase II metabolism, primarily in the intestinal cells and the liver. This process involves conjugation with glucuronic acid and sulfate (B86663) to form more water-soluble metabolites that can be circulated in the bloodstream and eventually excreted. nih.gov
Studies in rats orally administered hesperidin have led to the identification and quantification of its major circulating glucuronide metabolites. Two primary metabolites were prepared and identified as hesperetin-7-O-β-d-glucuronide and hesperetin-3'-O-β-d-glucuronide. acs.org In rat plasma, these two glucuronides were the main components, with the concentration of hesperetin-7-O-β-d-glucuronide being slightly higher than that of hesperetin-3'-O-β-d-glucuronide. acs.org Human studies have also identified several hesperetin metabolites in urine, including 3′-O-glucuronide, 7-O-glucuronide, 5,7-O-diglucuronide, 3′,7-O-diglucuronide, and 3′-O-sulphate. cambridge.org
These conjugated metabolites are the primary forms of hesperetin found in plasma. The specific position of conjugation appears to be critical for biological activity. For instance, research has shown that hesperetin-7-O-β-d-glucuronide exerts hypotensive, vasodilatory, and anti-inflammatory activities, whereas hesperetin-3'-O-β-d-glucuronide has little to no effect on these parameters.
Table 2: Identified Metabolites of Hesperetin in Biological Systems
| Metabolite | Site of Conjugation | Biological System | Source(s) |
|---|---|---|---|
| Hesperetin-7-O-β-d-glucuronide | 7-hydroxyl group | Rat Plasma, Human Urine | acs.orgcambridge.org |
| Hesperetin-3'-O-β-d-glucuronide | 3'-hydroxyl group | Rat Plasma, Human Urine | acs.orgcambridge.org |
| Hesperetin-3'-O-sulfate | 3'-hydroxyl group | Human Urine | cambridge.org |
| Hesperetin-5,7-O-diglucuronide | 5 and 7-hydroxyl groups | Human Urine | cambridge.org |
| Hesperetin-3',7-O-diglucuronide | 3' and 7-hydroxyl groups | Human Urine | cambridge.org |
| Hesperetin-sulfate-glucuronide | Unspecified | Human Urine | cambridge.org |
Modulation of Gut Microbiota by Hesperetin Glycosides and Subsequent Metabolic Interactions
There is currently no specific research available on the direct effects of this compound on the gut microbiota. However, studies using its aglycone (hesperetin) and its 7-O-glucoside isomer provide significant insights into the potential interactions.
The relationship between hesperetin-based flavonoids and gut microbiota is bidirectional. The microbes metabolize the flavonoids, and in turn, the flavonoids and their metabolites can modulate the composition and function of the gut microbiota. mdpi.com
Long-term intake of hesperetin-7-O-glucoside in mice has been shown to significantly elevate the diversity of the gut microbiota. acs.org It also causes a notable downregulation of the Firmicutes/Bacteroidota ratio, which is considered an indicator for weight management. acs.org An in vitro study using simulated human gut fermentation found that hesperetin-7-O-glucoside significantly enhanced the abundance of beneficial Bifidobacterium. nih.gov Furthermore, it was observed to decrease the abundance of Bilophila, a bacterium associated with inflammation. nih.gov
Hesperetin itself has been shown to increase the production of short-chain fatty acids (SCFAs) in the intestine by blocking the action of pancreatic alpha-amylase, leading to increased fermentation by gut microbiota in the colon. nutraingredients.com This modulation of microbial metabolites, such as SCFAs and tryptophan derivatives, can impact host energy metabolism. acs.org
Molecular Mechanisms of Action and Cellular Interactions
Enzyme Inhibition Studies
Hesperetin (B1673127) 5-O-glucoside has been shown to interact with and inhibit the activity of several key enzymes, highlighting its potential as a modulator of cellular processes.
Research has demonstrated that hesperetin 5-O-glucoside is a significant inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), an enzyme implicated in metabolic diseases. nih.govnih.gov Studies comparing various hesperetin derivatives found that this compound was a more potent inhibitor than hesperetin itself, which lacks the glucose moiety. nih.govresearchgate.net The inhibitory activity is influenced by the presence, number, and position of the sugar group in the flavonoid structure. nih.govnih.govresearchgate.net Specifically, the single glucose unit at the C-5 position appears to be a critical factor for its enhanced inhibitory effect on PTP1B. nih.govnih.gov
Table 1: PTP1B Inhibitory Activity of Hesperetin and its Derivatives
| Compound | IC₅₀ (µM) |
| This compound | 37.14 ± 0.07 |
| Hesperidin (B1673128) | 58.15 ± 4.18 |
| Neohesperidin | 143.63 ± 3.04 |
| Hesperetin | 288.01 ± 7.98 |
| Hesperetin 7-O-glucoside | Inactive |
| Data sourced from Molecules (2021) |
Kinetic studies have revealed that this compound inhibits PTP1B through a mixed-type inhibition mechanism. nih.govnih.govresearchgate.net This indicates that the compound can bind to both the free enzyme and the enzyme-substrate complex, thereby interfering with the catalytic process at multiple points. nih.govresearchgate.net
Molecular docking simulations suggest that this compound does not bind to the active site of PTP1B but rather to an allosteric site. nih.govnih.govresearchgate.net This binding to a secondary site induces a conformational change in the enzyme, which in turn affects the activity at the active site. elifesciences.org The favorable conformation conferred by the single glucose molecule at the C-5 position allows it to fit effectively within the allosteric cavity of the enzyme. nih.govresearchgate.net This interaction is characterized by a high binding affinity with key amino acid residues within this allosteric pocket. nih.govresearchgate.net
While hesperetin has been shown to inhibit α-glucosidase, another enzyme relevant to carbohydrate metabolism, detailed studies on the specific inhibitory action of this compound on this enzyme are less prevalent in the reviewed literature. nih.govresearchgate.netchemicalbook.com Hesperetin itself acts as a reversible, mixed-type inhibitor of α-glucosidase. nih.govresearchgate.net Hesperidin, a related compound, has also been shown to inhibit α-glucosidase in a dose-dependent and uncompetitive manner. nih.gov
Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B) by this compound
Cellular Signaling Pathway Modulation
This compound is recognized for its antioxidant properties, which are primarily attributed to its ability to scavenge free radicals and reduce oxidative stress. biosynth.com The antioxidant capacity of flavonoids is often linked to their chemical structure, including the presence and arrangement of hydroxyl groups. nih.gov
Table 2: Radical Scavenging Activity of Hesperetin and its Glycosides
| Compound | DPPH Scavenging Concentration (µM) | ABTS Scavenging Concentration (µM) |
| Hesperetin | 525 | 489 |
| Hesperidin | 896 | 796 |
| Hesperidin glucoside | 911 | 715 |
| Data sourced from Molecules (2022) |
Modulation of Inflammatory Response Pathways in Cellular Models (e.g., LPS-stimulated macrophages)
This compound, along with its related flavonoid glucosides, demonstrates significant modulatory effects on inflammatory pathways in various cellular models. In vitro studies, particularly those employing lipopolysaccharide (LPS)-stimulated macrophages such as RAW264.7 and THP-1 cells, have been instrumental in elucidating these mechanisms. When these immune cells are stimulated with LPS, a component of the outer membrane of Gram-negative bacteria, they initiate a potent inflammatory cascade. Research indicates that hesperetin and its glycosides can intervene in this process, mitigating the inflammatory response. For instance, studies on Hesperetin-7-O-glucoside, a closely related isomer, have shown it can significantly restore cellular metabolic disorders and quell inflammation in LPS-stimulated RAW264.7 macrophages. nih.gov This suggests a capacity to regulate the cellular machinery that drives inflammatory conditions.
The anti-inflammatory activity of hesperetin glucosides is characterized by their ability to suppress the production of key inflammatory mediators. In LPS-stimulated RAW 264.7 murine macrophages, treatment with hesperidin glucoside has been shown to reduce the levels of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2), both of which are potent pro-inflammatory molecules. nih.gov The overproduction of NO and PGE2 is a hallmark of many inflammatory conditions. nih.gov
Furthermore, the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), is also significantly curtailed. nih.govmdpi.com Studies comparing hesperetin, hesperidin, and hesperidin glucoside found that all three compounds could suppress TNF-α and IL-6 production in a concentration-dependent manner. mdpi.comnih.gov While the aglycone hesperetin often shows the highest potency at lower concentrations, the more water-soluble hesperidin glucoside also demonstrates considerable efficacy, particularly at higher concentrations. nih.govmdpi.comnih.govresearchgate.net In human THP-1 macrophages cultured under conditions mimicking diabetes, hesperetin treatment effectively decreased the elevated levels of TNF-α and IL-6 that were induced by LPS. koreascience.krnih.govnih.gov
Table 1: Effect of Hesperidin Glucoside on Inflammatory Mediators in LPS-Stimulated RAW 264.7 Cells
| Mediator | Effect of Hesperidin Glucoside Treatment | Reference |
|---|---|---|
| Nitric Oxide (NO) | Suppressed production in a concentration-dependent manner. Effective reduction at 200 µM. | nih.gov |
| Prostaglandin E2 (PGE2) | Decreased production. Effective reduction at 200 µM, comparable to hesperetin at 50-100 µM. | nih.gov |
| Tumor Necrosis Factor-α (TNF-α) | Suppressed production at concentrations over 50 µM. | mdpi.com |
| Interleukin-6 (IL-6) | Suppressed production at concentrations over 50 µM. | mdpi.com |
Data derived from comparative studies on hesperidin-related compounds.
The suppression of inflammatory mediators by hesperetin and its glycosides is rooted in their ability to modulate upstream signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) cascades. nih.gov The NF-κB pathway is a critical regulator of inflammatory gene expression. nih.gov In LPS-stimulated THP-1 macrophages, hesperetin has been shown to inhibit the activation of NF-κB. koreascience.krnih.gov It achieves this by preventing its translocation from the cytoplasm into the nucleus, where it would otherwise initiate the transcription of genes for pro-inflammatory cytokines. nih.gov This inhibitory effect extends to the upstream regulators of NF-κB, including Toll-like receptors (TLR2 and TLR4) and the adapter protein MyD88, whose mRNA expression levels are significantly reduced by hesperetin treatment. koreascience.krnih.gov
In addition to the NF-κB pathway, hesperetin has been found to interfere with the MAPK signaling pathway. nih.gov It can inhibit the phosphorylation of key kinases in this cascade, such as ERK, JNK, and p38, which are also involved in the inflammatory response. nih.gov By downregulating both the NF-κB and MAPK pathways, hesperetin and its derivatives can effectively turn down the cellular "master switches" of inflammation.
Cellular Bioactivity Studies (In Vitro Models)
This compound and related compounds are recognized for their antioxidant properties, which involve scavenging free radicals and reducing oxidative stress within biological systems. biosynth.com The antioxidant action is facilitated by the molecular structure of these flavonoids, which allows them to donate hydrogen atoms or electrons and chelate metal ions. biosynth.com In cellular models, hesperetin has demonstrated a potent ability to protect cells from oxidative damage. For instance, it has shown protective effects against hydrogen peroxide-induced oxidative stress in RPE-19 cells and cortical rat neuronal cells. nih.gov
Comparative studies have evaluated the antioxidant capacity of hesperetin, hesperidin, and hesperidin glucoside. In antioxidant assays like the DPPH and ABTS radical scavenging tests, the aglycone hesperetin typically exhibits higher activity than its glycoside forms, hesperidin and hesperidin glucoside. mdpi.com Nonetheless, the glycosides still possess significant antioxidant capabilities. mdpi.comnih.govresearchgate.net The glycosylation of hesperetin, as in this compound, enhances its water solubility and stability, which can be advantageous for its application in various systems. biosynth.com
The anti-inflammatory capacity of hesperetin glucosides has been robustly demonstrated in various in vitro models. As detailed in section 4.2.2, these compounds effectively reduce the production of a suite of inflammatory mediators, including NO, PGE2, TNF-α, and IL-6, in LPS-stimulated macrophages. nih.govmdpi.comnih.govresearchgate.net Studies specifically focusing on Hesperetin-7-O-glucoside have confirmed its strong anti-inflammatory activity in vitro, highlighting its ability to restore normal metabolic function in inflamed macrophage cells. nih.gov
The anti-inflammatory effects are concentration-dependent. While hesperetin often shows greater potency, the increased solubility of hesperidin glucoside allows it to achieve comparable effects at higher, non-cytotoxic concentrations. nih.govmdpi.com This capacity to mitigate inflammatory responses at the cellular level underscores the potential of these compounds in managing inflammation-related conditions.
Beyond their antioxidant and anti-inflammatory properties, hesperetin glucosides exhibit other valuable biological activities in vitro.
Antibacterial Effects: Hesperidin glucoside has demonstrated notable antibacterial activity. mdpi.comnih.gov In comparative studies, it showed higher efficacy than its parent compound, hesperidin. mdpi.comnih.govresearchgate.net The antibacterial effect is more pronounced against Gram-positive bacteria, such as Staphylococcus aureus and Bacillus cereus, compared to Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. mdpi.com While the aglycone hesperetin generally shows the most potent antibacterial action, the enhanced solubility of hesperidin glucoside appears to improve its activity relative to the poorly soluble hesperidin. mdpi.com
Table 2: Antibacterial Activity (Minimum Inhibitory Concentration - MIC) of Hesperidin Glucoside
| Bacterial Strain | Type | MIC (µg/mL) | Reference |
|---|---|---|---|
| Staphylococcus aureus | Gram-positive | >500 | mdpi.com |
| Bacillus cereus | Gram-positive | >500 | mdpi.com |
| Escherichia coli | Gram-negative | >500 | mdpi.com |
| Pseudomonas aeruginosa | Gram-negative | >500 | mdpi.com |
Data derived from a comparative study where hesperetin showed MIC values of 125-500 µg/mL. Hesperidin glucoside showed higher activity than hesperidin but lower than hesperetin under the tested conditions.
Anti-allergic Activities: Research has shown that glycosides of hesperetin possess anti-allergic properties. A study investigating hesperetin glycosides produced by enzymatic processes, which included the 5-O-glucoside isomer, found that they could inhibit IgE antibody production. nih.gov Furthermore, Hesperetin-7-O-glucoside demonstrated an inhibitory effect on the generation of superoxide (B77818) radicals (O2-) from rat neutrophils, a process involved in allergic inflammatory responses. nih.gov While the parent glycoside hesperidin often shows little direct anti-allergic effect, its aglycone metabolite, hesperetin, potently inhibits histamine (B1213489) release from mast cells, a key event in allergic reactions. researchgate.net This suggests that the glycoside forms, like this compound, may serve as precursors to the highly active hesperetin in biological systems.
Structure Activity Relationship Sar of Hesperetin 5 O Glucoside and Its Derivatives
Influence of the Glycosyl Moiety at the C-5 Position on Biological Activities
The placement of a glycosyl group at the C-5 position of the hesperetin (B1673127) molecule significantly impacts its biological properties. Hesperetin 5-O-glucoside is a glycoside and a member of the flavonoid family. nih.gov It has been identified in Prunus persica and Prunus davidiana. nih.gov The presence and nature of this sugar moiety can alter the molecule's solubility, bioavailability, and interaction with biological targets. Research indicates that glycosylation, in general, is a key determinant of a flavonoid's biological activity. The specific positioning of this sugar group is crucial, as it can either enhance or diminish the compound's therapeutic effects.
Comparative SAR with Hesperetin Aglycone and Other Hesperetin Glycosides (e.g., Hesperetin 7-O-glucoside, Hesperidin)
To fully appreciate the role of the C-5 glycosyl group, it is useful to compare this compound with its parent compound, hesperetin (the aglycone), and other glycosylated forms like hesperidin (B1673128) (Hesperetin 7-O-rutinoside) and Hesperetin 7-O-glucoside.
Impact of Sugar Moiety Presence and Position on Enzyme Inhibition
The presence and location of a sugar moiety are significant factors in the enzyme-inhibiting activities of hesperetin derivatives. For instance, hesperetin itself has been shown to be a more potent inhibitor of the enzyme xanthine (B1682287) oxidase in vitro when compared to its glycosylated counterparts like hesperidin and G-hesperidin. researchgate.net This suggests that the unencumbered aglycone form may fit more effectively into the active site of certain enzymes. Hesperetin acts as a competitive inhibitor of this enzyme. researchgate.net The larger size of the glycosyl group, whether at the C-5 or C-7 position, can create steric hindrance, preventing optimal binding to the enzyme's active site.
Differential Effects of Glycosylation on Antioxidant and Anti-inflammatory Potency
The antioxidant and anti-inflammatory capabilities of hesperetin and its glycosides are also modulated by the sugar moiety. In several studies, the aglycone hesperetin demonstrated superior radical scavenging activity compared to its glycoside forms, including hesperidin and a hesperidin glucoside. nih.govnih.gov However, while hesperetin may be more potent at lower concentrations, glycosylated forms like hesperidin glucoside can also be effective, particularly at higher concentrations. nih.govnih.gov
In terms of anti-inflammatory action, treatment with hesperetin, hesperidin, and hesperidin glucoside has been shown to decrease the levels of inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). nih.govnih.gov Again, hesperetin was found to be the most effective at relatively low concentrations. nih.govnih.gov It's noteworthy that increased solubility of Hesperetin 7-O-glucoside compared to hesperidin has been linked to more effective prevention of bone loss in animal models, highlighting the nuanced effects of glycosylation. nih.gov
Correlation of Glycosylation with Hydrophobicity and its Implications for Bioactivity in In Vitro Systems
Glycosylation significantly influences the hydrophobicity of flavonoids, which in turn affects their bioactivity in laboratory settings. The addition of a sugar moiety generally increases the water solubility and decreases the hydrophobicity of the flavonoid.
A comparative study of hesperetin and its derivatives with varying hydrophobicity provides clear evidence for this relationship. mdpi.com The octanol-water partition coefficient (log P), a measure of hydrophobicity, was determined for several related compounds. mdpi.com
Table 1: Hydrophobicity of Hesperetin and its Derivatives
| Compound | Log P Value |
|---|---|
| Hesperetin laurate (HTL) | 7.28 ± 0.06 |
| Hesperetin (HT) | 2.59 ± 0.04 |
| Hesperidin (HD) | 2.13 ± 0.03 |
| Hesperidin glucoside (HDG) | -3.45 ± 0.06 |
Data sourced from an in vitro study on the biological activities of hesperidin-related compounds. mdpi.com
This data clearly shows that as the molecule becomes more glycosylated or has larger, more polar groups attached, its hydrophobicity decreases. mdpi.com This has direct implications for bioactivity. For instance, the more hydrophobic compounds, hesperetin laurate and hesperetin, showed higher antioxidant activity compared to the more hydrophilic hesperidin and hesperidin glucoside. mdpi.com Similarly, the more hydrophobic derivatives were more effective at reducing cellular inflammatory mediators. mdpi.com It is thought that increased hydrophobicity may enhance the interaction between the flavonoid and cell membranes, leading to increased cytotoxicity and, in some cases, greater biological effect. mdpi.com
Computational Approaches to SAR (e.g., Molecular Docking, Molecular Dynamics Simulations)
Computational methods such as molecular docking and molecular dynamics simulations are powerful tools for elucidating the SAR of compounds like this compound. uokerbala.edu.iqnih.gov These techniques allow researchers to model the interaction between a ligand (the flavonoid) and its biological target (e.g., an enzyme or receptor) at the molecular level. nih.gov
Molecular docking can predict the preferred binding orientation of a molecule to a target protein, helping to explain why, for example, the aglycone hesperetin might be a better enzyme inhibitor than its glycosylated forms. researchgate.net By visualizing the binding pocket, researchers can see how the size and shape of the glycosyl group might prevent an optimal fit. researchgate.net
Advanced Analytical Methodologies for Hesperetin 5 O Glucoside Research
Chromatographic Techniques for Separation and Quantification
Chromatography stands as a cornerstone for the analysis of Hesperetin (B1673127) 5-O-glucoside, enabling its isolation from complex matrices and precise measurement.
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-High-Performance Liquid Chromatography (UHPLC), are indispensable for the quantitative analysis of Hesperetin 5-O-glucoside. mdpi.comresearchgate.net The development of a robust HPLC or UHPLC method involves the careful selection of a stationary phase, mobile phase, and detector to achieve optimal separation and sensitivity.
A common approach involves using a reversed-phase C18 column. researchgate.netnih.gov For instance, one validated HPLC method for a related compound, hesperidin (B1673128), utilized a C18 column with a mobile phase consisting of a mixture of methanol (B129727) and water (50:50 v/v) at a flow rate of 0.9 mL/min, with detection at 280 nm. informaticsjournals.co.in Another method for hesperetin employed an Inertsil ODS 3V column with acetonitrile (B52724) and acidified water as the mobile phase. ijpsonline.com The validation of these methods is crucial and is performed according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, specificity, and robustness. ijpsonline.comijpsonline.com For example, a validated HPLC method for hesperetin demonstrated linearity over a range of 25 to 2500 ng/ml, with a limit of detection (LOD) and limit of quantitation (LOQ) of 1.61 and 4.89 ng/ml, respectively. ijpsonline.com Similarly, a UHPLC-MS/MS method was developed and validated for the analysis of (R)- and (S)-hesperetin enantiomers in human plasma and urine, demonstrating linearity between 25 and 2500 nM for the enantiomers in plasma. nih.gov
Table 1: HPLC and UHPLC Method Parameters for Hesperetin and Related Compounds This table is interactive. Users can sort and filter the data.
| Parameter | HPLC for Hesperidin | HPLC for Hesperetin | UHPLC-MS/MS for Hesperetin Enantiomers |
|---|---|---|---|
| Column | C18 (250 x 4.0 mm, 5µm) informaticsjournals.co.in | Inertsil ODS 3V ijpsonline.com | UPLC HSS T3 reversed-phase nih.gov |
| Mobile Phase | Methanol:Water (50:50 v/v) informaticsjournals.co.in | Acetonitrile and acidified water ijpsonline.com | Water with 0.1% formic acid and acetonitrile with 0.1% formic acid nih.gov |
| Flow Rate | 0.9 mL/min informaticsjournals.co.in | - | - |
| Detection | 280 nm (PDA detector) informaticsjournals.co.in | - | MS/MS nih.gov |
| Linearity Range | 10-30 µg/ml informaticsjournals.co.in | 25-2500 ng/ml ijpsonline.com | 25-2500 nM (in plasma) nih.gov |
| LOD | - | 1.61 ng/ml ijpsonline.com | - |
| LOQ | - | 4.89 ng/ml ijpsonline.com | - |
Thin-Layer Chromatography (TLC) for Qualitative Analysis
Thin-Layer Chromatography (TLC) serves as a simple and rapid method for the qualitative analysis of this compound and related flavonoids. mdpi.commdpi.com It is particularly useful for screening plant extracts and monitoring the progress of chemical reactions. mdpi.comnih.gov In a study on hesperidin glycosides, TLC was used to confirm the preliminary structure of the synthesized compounds. mdpi.com For the analysis of flavonoids like hesperidin, a typical TLC system might use silica (B1680970) gel 60 F254 plates as the stationary phase and a mobile phase such as ethyl acetate-methanol-water in a 15:3:2 (v/v/v) ratio. nih.gov The separated spots can be visualized under UV light or by using specific spray reagents. kau.edu.sa While primarily qualitative, HPTLC (High-Performance Thin-Layer Chromatography) can provide quantitative data. nih.gov
Mass Spectrometry for Identification and Structural Elucidation
Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elucidating the structure of this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Time-of-Flight Mass Spectrometry (TOF-MS)
The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) or high-resolution mass spectrometry, such as Time-of-Flight (TOF-MS), provides a highly sensitive and specific platform for the identification and quantification of this compound. mdpi.comresearchgate.netmdpi.com LC-MS/MS analysis of hesperidin glycosides has been used to confirm their structures by observing specific fragment ions. mdpi.com For instance, in the analysis of a hesperidin mono-glucoside, the protonated molecular ion [M+H]⁺ was observed, which then fragmented to lose the glucose moiety and subsequently the rutinose moiety. nih.govresearchgate.net TOF-MS provides highly accurate mass measurements, which aids in the unambiguous identification of compounds. nih.gov One study utilized a Q-TOF Premierometer system with an electrospray ion source in positive mode for the analysis of hesperetin and its glucosides. nih.gov
Fragmentation Patterns in Mass Spectrometry for Glycoside Linkage Analysis
The fragmentation patterns observed in the mass spectra are critical for determining the structure of glycosides, including the position of the glycosidic linkage. mdpi.com In the mass spectrum of a hesperidin mono-glucoside, the protonated molecular ion at m/z 773.2474 produced a fragment ion at m/z 611.1967 by losing a single glucose unit. A further fragmentation yielded an ion at m/z 303.0870, corresponding to the aglycone hesperetin, by losing both the glucose and rutinose moieties. nih.gov This characteristic loss of sugar units is a key indicator of the glycosidic nature of the compound. The fragmentation of the aglycone itself can also provide structural information. For example, the protonated hesperetin molecule at m/z 303.0754 can fragment to produce an ion at m/z 153.0194. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of this compound. mdpi.com Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.
¹³C NMR spectroscopy provides information on the carbon skeleton. In the spectra of hesperidin glycosides, signals for the anomeric carbons of the glucose units are typically observed between 99 and 101 ppm, confirming the α-configuration of the glycosidic bond. mdpi.com The chemical shifts of the other carbons in the flavonoid and sugar moieties further corroborate the structure. mdpi.commdpi.com The detailed analysis of both ¹H and ¹³C NMR spectra allows for the complete assignment of all protons and carbons, leading to an unambiguous structural confirmation of this compound. mdpi.com
1H-NMR and 13C-NMR Applications for Glycosidic Linkages
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of flavonoid glycosides, including this compound. Both 1H-NMR (proton) and 13C-NMR (carbon-13) provide detailed information about the molecular structure, with specific techniques being crucial for identifying the precise location of the glycosidic bond.
The position of the sugar moiety on the hesperetin aglycone is determined primarily through two-dimensional (2D) NMR experiments, particularly the Heteronuclear Multiple-Bond Correlation (HMBC) experiment. This technique reveals long-range couplings (typically 2 to 3 bonds) between carbon and proton atoms. To confirm the 5-O-glycosidic linkage in this compound, a correlation would be observed in the HMBC spectrum between the anomeric proton of the glucose unit (H-1'') and the C-5 carbon of the hesperetin A-ring.
The 1H-NMR spectrum provides initial evidence. The anomeric proton (H-1'') of the glucose moiety typically appears as a doublet in a distinct region of the spectrum. Its chemical shift and coupling constant (J-value) can indicate the β- or α-configuration of the glycosidic linkage. researchgate.net For many β-D-glucopyranosides, the coupling constant for the anomeric proton is relatively large. researchgate.net
The 13C-NMR spectrum complements this by showing the chemical shifts of all carbon atoms. The attachment of the glucose moiety causes a significant downfield shift in the signal of the attached carbon (C-5) compared to the un-glycosylated hesperetin aglycone, while adjacent carbons may experience smaller shifts. The chemical shift of the anomeric carbon (C-1'') is also characteristic.
While specific, fully assigned NMR data for this compound is not as widely published as for its 7-O-linked isomer (hesperidin), the principles of analysis are identical. The table below presents typical chemical shift values for the key atoms involved in identifying the glycosidic linkage in related hesperetin glycosides, illustrating the expected data points for this compound. researchgate.netmdpi.com
Table 1: Representative 1H and 13C NMR Chemical Shifts (in DMSO-d6) for Glycosidic Linkage Determination in Hesperetin Glycosides This table is illustrative and compiles data from related compounds to show expected values.
| Atom | Expected 1H Chemical Shift (δ, ppm) | Expected 13C Chemical Shift (δ, ppm) | Key Correlation (HMBC) |
|---|---|---|---|
| H-1'' (Anomeric Proton) | ~4.5-5.5 (d) | - | H-1'' to C-5 |
| C-5 (Aglycone) | - | ~163-165 (Shifted downfield upon glycosylation) | |
| C-1'' (Anomeric Carbon) | - | ~99-102 | - |
| H-6 (Aglycone) | ~6.1-6.3 (d) | ~95-97 | - |
| H-8 (Aglycone) | ~6.1-6.3 (d) | ~96-98 | - |
Spectrophotometric Methods for Detection and Assay Development
Spectrophotometry offers a rapid, accessible, and cost-effective method for the detection and quantification of flavonoids like this compound. researchgate.net These methods are typically based on the intrinsic ultraviolet-visible (UV-Vis) absorbance of the compound's chromophoric system. chem-soc.si
Flavanones, the class of flavonoids to which hesperetin belongs, characteristically exhibit two main absorption bands in their UV-Vis spectra. chem-soc.si
Band I appears in the range of 300–340 nm and is associated with the cinnamoyl system of the B-ring.
Band II appears in the range of 270–295 nm and corresponds to the benzoyl system of the A-ring.
For hesperetin and its glycosides, the maximum absorbance (λmax) for Band II is typically found around 283-285 nm. mdpi.comchem-soc.si This wavelength is commonly selected for quantification because the signal is strong and often less susceptible to interference than Band I. chem-soc.si
The development of a spectrophotometric assay requires optimization of several parameters to ensure accuracy, precision, and reliability. researchgate.netchem-soc.si Based on studies of closely related compounds like hesperidin, a validated method for this compound would involve the following considerations: chem-soc.siceon.rs
Wavelength Selection: The wavelength of maximum absorbance (λmax), typically around 283 nm, is used for measurement to achieve the highest sensitivity. researchgate.net
Solvent System: The choice of solvent can influence the absorption spectrum. A mixture of methanol and water (e.g., 60-70% methanol) is often used to ensure solubility and obtain a stable signal. chem-soc.siceon.rs
pH Control: The pH of the solution can affect the ionization state of the phenolic hydroxyl groups, thereby altering the UV-Vis spectrum. Assays are often performed in a buffered solution (e.g., pH 6.4) to maintain a consistent ionic state. chem-soc.si
Linearity and Range: According to Beer's Law, the absorbance of a solution is directly proportional to the concentration of the analyte. The method must be validated to determine the concentration range over which this linear relationship holds. For similar compounds, linearity has been established in ranges such as 1.83–24.5 µg/mL. researchgate.netchem-soc.si
An alternative approach involves enzymatic hydrolysis. An enzyme specific for the glycosidic bond, such as a diglycosidase, can be used to convert this compound to its aglycone, hesperetin. conicet.gov.ar The resulting hesperetin can then be quantified spectrophotometrically at its λmax, which is often at a different wavelength (e.g., around 323 nm under alkaline conditions), potentially reducing interferences from other glycosides in a complex mixture. conicet.gov.ar
Table 2: Optimized Parameters for Spectrophotometric Determination of Hesperidin as a Model for this compound Assay Data derived from published methods for hesperidin. researchgate.netchem-soc.si
| Parameter | Optimized Condition/Value | Rationale |
|---|---|---|
| Wavelength (λmax) | 283 nm | Corresponds to the strong Band II absorption, providing high sensitivity. |
| Solvent | 60% Methanol | Provides good solubility and a stable absorbance reading. |
| pH | 6.4 | Ensures a consistent and reproducible ionic state of the molecule. |
| Linear Range | ~1.8 - 24.5 µg/mL | Defines the concentration range where quantification is accurate and reliable. |
| Molar Absorptivity (ε) | ~1.8 × 104 L mol-1 cm-1 | Indicates the high sensitivity of the method. |
Synthetic Biology and Biotechnological Production of Hesperetin 5 O Glucoside
Enzymatic Synthesis Approaches
Enzymatic methods offer a highly specific and environmentally friendly alternative to chemical synthesis for producing flavonoid glycosides. These approaches often result in higher yields and regioselectivity, meaning the sugar is attached to a specific position on the flavonoid molecule.
Utilizing Cyclodextrin (B1172386) Glucanotransferase (CGTase) for Glycosylation
Cyclodextrin glucanotransferase (CGTase), an enzyme from Thermoanaerobacter sp., has been successfully employed for the regioselective α-glucosylation of hesperetin (B1673127). nih.gov This transglycosylation reaction uses soluble starch as a readily available and renewable glucosyl donor. nih.gov Through detailed analysis, the primary product of this reaction was identified as hesperetin 7-O-α-D-glucopyranoside. nih.govfranciscoploulab.eu
To optimize the yield of the monoglucosylated derivative, various reaction parameters have been investigated. These include the type and percentage of cosolvent, the composition of the aqueous phase, the choice of glucosyl donor, temperature, and the concentrations of both hesperetin and soluble starch. nih.gov Under optimized conditions, which included the use of 30% bis(2-methoxyethyl) ether as a cosolvent, a maximum concentration of approximately 2 mM of the monoglucoside was achieved after 24 hours of reaction. franciscoploulab.eu This represented a significant advancement as the first reported direct glucosylation of hesperetin using a free enzyme rather than whole-cell systems. nih.govfranciscoploulab.eu
In other studies, CGTase has been used to convert hesperetin glucosides into their corresponding maltosides. nih.govnih.gov For instance, hesperetin α-glucosides can be reacted with starch in the presence of CGTase to produce hesperetin α-maltosides. nih.gov
Immobilized Enzyme Systems for Enhanced Production Yield and Reusability
In the context of hesperetin glucoside production, a notable example is the immobilization of rhamnosidase on a novel support, Fe₃O₄@graphene oxide (Fe₃O₄@GO). nih.govfrontiersin.org This immobilized enzyme system was developed to catalyze the selective hydrolysis of hesperidin (B1673128) to hesperetin-7-O-glucoside (HMG). nih.govfrontiersin.org The magnetic properties of the Fe₃O₄@GO support allow for easy separation of the immobilized enzyme from the reaction products using a permanent magnet. nih.govfrontiersin.org
The immobilized rhamnosidase demonstrated improved stability over a range of pH and temperatures compared to its free counterpart. nih.govfrontiersin.org For instance, the immobilized enzyme showed better tolerance to low pH conditions. nih.gov This enhanced stability and the ability to be reused multiple times make immobilized enzyme systems a promising platform for the efficient and sustainable production of Hesperetin-7-O-glucoside. nih.govfrontiersin.org
| Enzyme System | Support Material | Key Advantages | Reference |
| Immobilized Rhamnosidase | Fe₃O₄@graphene oxide (Fe₃O₄@GO) | Enhanced stability, easy magnetic separation, reusability | nih.govfrontiersin.org |
| Covalently Multipoint Immobilized Diglycosidase | Agarose-based supports (glyoxyl-activated) | Increased stability at high temperatures | researchgate.net |
Strategies for Improving Substrate Solubility in Enzymatic Conversions (e.g., Hesperidin-Metal Complexes)
One effective approach involves the formation of hesperidin-metal complexes. nih.govfrontiersin.org For example, a hesperidin-Cu (II) complex has been utilized as a soluble substrate for the enzymatic synthesis of Hesperetin-7-O-glucoside. nih.govfrontiersin.org The coordination of the metal ion with the flavonoid significantly increases its solubility in the aqueous reaction medium. nih.govfrontiersin.org After the enzymatic conversion to HMG-Cu (II), an effective ligand dissociation agent, such as ammonium (B1175870) hydroxide, is used to release the final high-purity Hesperetin-7-O-glucoside product. nih.govfrontiersin.org This novel reaction pathway, combining a soluble substrate with an immobilized enzyme platform, has proven to be a highly effective method for HMG biosynthesis. nih.govfrontiersin.org
Another strategy to improve solubility is the use of cosolvents in the reaction mixture. Research on the CGTase-catalyzed glucosylation of hesperetin demonstrated that the inclusion of 30% bis(2-methoxyethyl) ether as a cosolvent was optimal for maximizing the yield of the monoglucoside. franciscoploulab.eu
Microbial Cell Factories for Hesperetin Glycoside Production
In addition to enzymatic synthesis, microbial cell factories offer a powerful platform for the production of hesperetin glycosides. This involves harnessing the metabolic machinery of microorganisms and engineering them to perform specific glycosylation reactions or even synthesize the hesperetin molecule from simple precursors.
Engineered Microorganisms (e.g., Xanthomonas campestris, Streptomyces albidoflavus) for Glycosylation of Hesperetin
Whole cells of certain microorganisms can be used as biocatalysts for the glycosylation of hesperetin. Xanthomonas campestris, a bacterium known for producing the polysaccharide xanthan gum, has been shown to glucosylate hesperetin at various positions, resulting in the formation of hesperetin 3'-, 5-, and 7-O-glucosides. nih.govnih.govresearchgate.net In a typical process, lyophilized X. campestris cells are incubated with hesperetin and a sugar source like maltose (B56501) in a buffer solution. nih.gov The reaction mixture is then processed to extract and purify the resulting hesperetin glucosides. nih.gov
Streptomyces albidoflavus is another microorganism that has been engineered for the production of methylated flavonoids. nih.govnih.gov While specific studies on its direct use for producing hesperetin 5-O-glucoside are emerging, its proven capability in flavonoid biosynthesis makes it a promising candidate for future engineering efforts in this area. nih.govnih.gov
| Microorganism | Products | Key Features | Reference |
| Xanthomonas campestris | Hesperetin 3'-, 5-, and 7-O-glucosides | Whole-cell biocatalyst, utilizes maltose as a sugar donor | nih.govnih.gov |
| Streptomyces albidoflavus | Methylated flavanones (e.g., hesperetin, homoeriodictyol) | Engineered for enhanced flavonoid biosynthesis | nih.govnih.gov |
De Novo Biosynthesis of Hesperetin Aglycone as a Precursor in Heterologous Hosts
A more advanced approach in synthetic biology is the de novo biosynthesis of the hesperetin aglycone itself in a heterologous host, followed by glycosylation. This strategy eliminates the need to supply hesperetin as a substrate, as the engineered microbe can produce it from basic carbon sources.
Researchers have successfully engineered strains of Yarrowia lipolytica, an oleaginous yeast, for the de novo synthesis of (2S)-hesperetin. nih.govresearchgate.net This involved identifying and integrating new flavonoid 4'-O-methyltransferases (F4'OMTs) and other necessary biosynthetic pathway genes into the yeast's genome. nih.gov By optimizing the availability of the cofactor S-adenosylmethionine (SAM), which is crucial for the methyltransferase activity, the engineered strain achieved a production titer of 178.2 mg/L of (2S)-hesperetin in fed-batch fermentation, the highest yield reported to date. nih.gov
Similarly, Escherichia coli has been engineered for the microbial biosynthesis of hesperetin from caffeic acid. researchgate.net The complete de novo biosynthesis of hesperetin has also been demonstrated in a heterologous host, representing a significant step towards the sustainable and scalable production of this valuable flavonoid and its glycosylated derivatives. researchgate.net
Optimization of Biocatalytic Conditions for this compound Synthesis
The enzymatic production of this compound represents a targeted approach within the broader field of flavonoid glycosylation. While the biocatalytic synthesis of hesperetin glucosides has been explored, specific optimization for the 5-O-glucoside isomer presents unique challenges and is less extensively documented than other isomers, such as the 7-O-glucoside.
Research has identified microorganisms capable of catalyzing the glucosylation of hesperetin at various positions on its flavonoid backbone. Notably, the bacterium Xanthomonas campestris has been shown to glucosylate hesperetin, yielding a mixture of its 3'-, 5-, and 7-O-glucosides. nih.govnih.gov This demonstrates the potential of whole-cell biocatalysis for the synthesis of this compound.
However, detailed studies focusing on the optimization of reaction parameters to specifically maximize the yield of this compound are not extensively detailed in the available scientific literature. Most optimization efforts reported have concentrated on achieving high yields of Hesperetin 7-O-glucoside, which is often the major product in many biocatalytic systems. nih.gov
For instance, studies on the glucosylation of hesperetin using cyclodextrin glucanotransferase (CGTase) have detailed the optimization of various factors, but the primary product identified and optimized for was Hesperetin 7-O-α-d-glucopyranoside. nih.gov While Xanthomonas campestris is known to produce the 5-O-glucoside, the specific conditions that would favor the formation of this particular isomer over the others have not been fully elucidated in published research. The development of a highly selective biocatalyst or the fine-tuning of reaction conditions would be necessary to preferentially synthesize this compound.
Further research is required to isolate and characterize the specific glycosyltransferases from organisms like Xanthomonas campestris that are responsible for the 5-O-glucosylation of hesperetin. Subsequent optimization of the reaction conditions for this isolated enzyme, including pH, temperature, and substrate concentrations, would be a critical step toward the efficient and selective biotechnological production of this compound.
Omics Studies and Systems Biology of Hesperetin Glycosides
Metabolomics Profiling in Response to Hesperetin (B1673127) Glycosides
Metabolomics is the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms. Comprehensive metabolomic studies detailing the metabolic profile in response to the administration of Hesperetin 5-O-glucoside are not extensively available in current scientific literature.
One study involving the metabolome profiling of different ecotypes of Cistanche deserticola identified this compound as one of many metabolites. The research noted a relative increase in the content of this compound in the succulent stems of the grassland ecotype compared to the saline-alkali land ecotype. However, this study did not investigate the metabolic changes in a host organism in response to the intake of this compound.
In contrast, extensive metabolomics research has been conducted on the isomeric compound, Hesperetin-7-O-glucoside. nih.govacs.orgnih.govacs.org These studies, which are outside the strict scope of this article, have employed techniques like nuclear magnetic resonance (NMR) and mass spectrometry to analyze metabolic changes in various biological samples following its administration, often highlighting its interaction with gut microbiota and influence on host metabolism. nih.govacs.orgnih.govacs.org Similar dedicated studies to understand the metabolic fingerprint of this compound are a clear area for future research.
Table 1: Mention of this compound in Metabolomic Studies
| Study Focus | Organism/System | Key Finding Related to this compound |
| Comparative metabolomics of Cistanche deserticola ecotypes | Cistanche deserticola | Relative content was elevated in the grassland ecotype compared to the saline-alkali land ecotype. |
Transcriptomics and Proteomics in Understanding Cellular Responses to Hesperetin Glycosides
Transcriptomics and proteomics are essential tools for understanding how cells and organisms respond to specific compounds at the gene and protein levels, respectively.
Currently, there is a significant gap in the scientific literature regarding transcriptomic and proteomic studies specifically investigating the cellular responses to this compound. Searches of available scientific databases did not yield any studies that analyzed the changes in gene expression (transcriptomics) or protein profiles (proteomics) as a direct result of treatment with this compound.
For context, related compounds have been the subject of such studies. For instance, chemical proteomics has been used to identify the aglycone hesperetin and its precursor hesperidin (B1673128) as inhibitors of certain enzymes. rsc.org Additionally, quantitative proteomics has been employed to study the effects of a co-formulation of trans-resveratrol and hesperetin on endothelial cells, revealing alterations in protein abundance related to various biological pathways. nih.gov These examples underscore the potential of such methodologies, which have yet to be applied to the specific investigation of this compound. The unique positioning of the glucoside moiety at the 5-position could theoretically lead to different cellular interactions and subsequent gene and protein expression changes compared to its more studied isomers, making this a critical area for future investigation.
Table 2: Status of Transcriptomic and Proteomic Research on this compound
| Omics Type | Research Status |
| Transcriptomics | No specific studies found on the cellular response to this compound. |
| Proteomics | No specific studies found on the cellular response to this compound. |
Integration of Multi-omics Data for Comprehensive Biological Insights (e.g., Gut Microbiota and Host Metabolism Interactions)
The integration of multiple "omics" datasets (such as metagenomics, metabolomics, transcriptomics, and proteomics) provides a powerful, systems-level understanding of the complex interactions between a compound, the host, and its gut microbiota.
As of now, there are no published multi-omics studies that focus on this compound. The intricate relationship between this specific flavonoid glycoside, the composition and function of the gut microbiota, and the resulting impact on host metabolism remains an unexplored area of research.
In-depth multi-omics studies have been performed on Hesperetin-7-O-glucoside, revealing that its long-term intake can modulate the gut microbiota, influence bile acid metabolism, and affect host metabolic homeostasis. nih.govacs.org These studies combined 16S rRNA gene sequencing with metabolomics to link changes in specific bacterial populations to alterations in host and microbial metabolites. nih.govacs.orgnih.gov This integrated approach has provided comprehensive insights into the bioactivity of the 7-O-glucoside isomer. The application of a similar multi-omics strategy is essential to elucidate the biological significance and mechanisms of action of this compound, particularly its potential interactions within the gut ecosystem and subsequent effects on host health.
Future Directions in Hesperetin 5 O Glucoside Research
Exploration of Novel Enzymatic Biotransformation Pathways
Current methods for producing hesperetin (B1673127) glycosides often involve enzymatic processes. nih.gov For instance, hesperetin can be glucosylated by cultures of Xanthomonas campestris to yield 3'-, 5-, and 7-O-glucosides. nih.gov Similarly, cyclodextrin (B1172386) glucanotransferase (CGTase) has been utilized for the direct glucosylation of hesperetin. nih.gov The enzymatic synthesis of hesperidin (B1673128) glucosides can also be achieved using dextrin (B1630399) as a glucose donor and hesperidin as an acceptor through transglycosylation by CGTase. nih.gov
Future research will focus on discovering and engineering novel enzymes with higher specificity and efficiency for the targeted synthesis of Hesperetin 5-O-glucoside. This includes exploring diverse microbial sources for new glycosyltransferases and employing protein engineering to improve the catalytic properties of existing enzymes. The goal is to develop more sustainable and cost-effective production methods compared to traditional chemical synthesis, which often requires complex protection and deprotection steps. nih.gov
Advanced Synthetic Biology Approaches for Targeted Glycosylation
Synthetic biology and metabolic engineering are offering innovative solutions for producing flavonoids and their derivatives. nih.gov These approaches can address the low availability of these compounds from natural plant sources and improve their pharmacokinetic properties. nih.govnih.gov By manipulating the biosynthetic pathways of flavonoids within microbial systems, researchers can enhance the production of specific glycosylated forms like this compound. biotechrep.ir
Future efforts in this area will involve the design and construction of novel microbial cell factories specifically engineered for the high-yield production of this compound. This includes optimizing gene expression, tuning metabolic pathways, and potentially creating de novo enzymes for novel flavonoid synthesis. nih.govbiotechrep.ir Cell-free synthetic glycobiology, which uses purified enzymes in vitro, is another promising avenue for the controlled synthesis of specific glycan structures. nih.govfrontiersin.org
Detailed Mechanistic Elucidation of Cellular Target Interactions
Hesperetin and its glycosides are known to possess a range of biological activities, including antioxidant and anti-inflammatory properties. ontosight.airesearchgate.net Hesperetin has been shown to interact with various cellular targets, including inhibiting the G1/S transition in cancer cells and affecting signaling pathways. nih.gov However, the precise molecular mechanisms by which this compound exerts its effects are not fully understood.
Future research will employ advanced techniques such as proteomics, transcriptomics, and metabolomics to identify the specific cellular proteins and pathways that interact with this compound. Understanding these interactions at a molecular level is crucial for validating its therapeutic potential and for the rational design of new drugs. For example, studies have shown that hesperetin can modulate the expression of genes involved in apoptosis, such as BCLXL and BAD. researchgate.net Elucidating how the glucoside moiety influences these interactions will be a key focus.
Computational Modeling and Predictive Analytics for Structure-Function Relationships
Computational tools are becoming increasingly important in drug discovery and development. For flavonoids like hesperetin, computational models can help to predict their biological activities and understand the relationship between their structure and function. nih.gov
The future of this research will involve the use of sophisticated computational modeling and machine learning algorithms to predict the bioactivity of this compound and its derivatives. By analyzing its three-dimensional structure and physicochemical properties, researchers can simulate its binding to various biological targets and predict its pharmacological effects. This in silico approach can significantly accelerate the screening of potential therapeutic applications and guide the synthesis of new, more potent analogues.
Development of High-Throughput Screening Methodologies for Bioactivity Profiling
To efficiently explore the full range of biological activities of this compound, high-throughput screening (HTS) methods are essential. These techniques allow for the rapid testing of a compound against a large number of biological targets. A novel mass spectrometry-based HTS platform has already been developed for characterizing enzymes in cell-free protein synthesis systems. nih.gov
Future development in this area will focus on creating and implementing advanced HTS assays specifically tailored for flavonoid glycosides. This will enable the rapid profiling of this compound against a wide array of cellular models and disease targets. Combining HTS with computational approaches will create a powerful pipeline for discovering new therapeutic uses for this compound and understanding its polypharmacology.
Q & A
What methodologies are recommended for the structural characterization of hesperetin 5-O-glucoside in plant extracts?
Basic Research Focus
this compound can be identified using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. For HRMS, the molecular ion [M-H]⁻ with m/z 463.1337 (C₂₂H₂₄O₁₁) is a key identifier, while NMR spectra reveal distinct signals for the 5-O-glucosylation pattern (e.g., anomeric proton at δ ~5.0 ppm) . Coupling these with HPLC retention times (e.g., ~9.038 minutes under specific chromatographic conditions) enhances specificity .
How can researchers quantify this compound in complex biological matrices like grape seeds or rice hulls?
Basic Research Focus
Targeted metabolomics using liquid chromatography-tandem mass spectrometry (LC-MS/MS) is optimal. Calibration curves with authentic standards are critical due to matrix effects. For example, in grape seeds, concentrations ranged from 8.39×10⁶ to 1.66×10⁷ arbitrary units, validated via multiple reaction monitoring (MRM) transitions . Internal standards (e.g., isotopically labeled analogs) improve accuracy in quantification .
What experimental approaches are used to investigate the regioselective synthesis of this compound versus its 7-O-glucoside isomer?
Advanced Research Focus
Family 1 glycosyltransferases (UGTs) catalyze regioselective glucosylation. Computational simulations (e.g., unrestrained molecular dynamics) and mutagenesis studies can predict and validate enzyme-substrate interactions. For example, UGT71E1 preferentially forms 5-O-glucoside over 7-O-glucoside, driven by reactive pose stability in the enzyme active site . Experimental yields and simulated pose fractions (Kendall’s τ = 0.08) highlight challenges in correlating theoretical and empirical regioselectivity .
How does the accumulation of this compound in rice hulls relate to anthocyanin biosynthesis pathways?
Advanced Research Focus
In japonica rice, loss-of-function mutations in A1 (a key anthocyanin synthase gene) shift metabolic flux toward flavanones like this compound. Metabolite profiling revealed its accumulation (alongside rutin and delphinidin 3-O-rutinoside) in brown hulls, contrasting with cyanidin 3-O-glucoside in purple hulls. This indicates competitive partitioning between anthocyanin and flavanone pathways under genetic regulation .
What mechanisms underlie the antioxidant and α-glucosidase inhibitory activities of this compound?
Advanced Research Focus
The compound’s bioactivity arises from its aglycone (hesperetin) and glycosylation pattern. In Sesbania javanica extracts, this compound demonstrated dual antioxidant (via radical scavenging) and anti-α-glucosidase effects (IC₅₀ < 1 mg/mL), attributed to hydrogen donation and competitive enzyme binding . Molecular docking studies suggest interactions with the enzyme’s active site, though direct validation is needed .
How do in vivo and in vitro metabolic pathways differ for this compound?
Advanced Research Focus
In vitro, intestinal brush border enzymes hydrolyze glucosides, but in vivo absorption of this compound is limited compared to 7-O-glucosides. Perfusion studies in humans show minimal hydrolysis of 5-O-glucoside, with <3% systemic absorption. Efflux transporters (e.g., P-glycoprotein) may return sulfated metabolites (e.g., hesperetin-3'-O-sulfate) to the lumen, reducing bioavailability .
What contradictions exist in reported bioactivities of this compound across studies?
Advanced Research Focus
Discrepancies arise from matrix effects (e.g., plant vs. synthetic sources) and assay conditions. For example, while some studies report potent α-glucosidase inhibition , others note weak activity due to steric hindrance from the 5-O-glucose moiety. Standardized protocols for aglycone generation (e.g., β-glucosidase pretreatment) and cell-based models (e.g., Caco-2 monolayers) are recommended to reconcile data .
How can metabolomics workflows be optimized to study this compound in plant tissues?
Methodological Guidance
Use untargeted metabolomics (e.g., UHPLC-QTOF-MS) with in-source fragmentation to distinguish glycosides. For grape seeds, VIP scores ≥1 and fold-change thresholds ≥2 identified this compound as a marker metabolite, validated via MS/MS spectral libraries . Normalize data to tissue weight and internal standards to account for extraction variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
